BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic Data of
2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-Aminododecanoic acid
CAS No.: 35237-37-7
Cat. No.: B556009
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for 2-aminododecanoic acid. The information herein is
intended to support research, development, and quality control activities where the
characterization of this amino acid is crucial.

Introduction to 2-Aminododecanoic Acid

2-Aminododecanoic acid, also known as a-aminolauric acid, is an amino acid with a 12-
carbon aliphatic side chain. Its molecular structure consists of a chiral alpha-carbon bonded to
an amino group, a carboxylic acid group, a hydrogen atom, and a decyl side chain. This
structure gives it amphoteric properties, and its long hydrocarbon chain imparts significant
hydrophobicity. Spectroscopic analysis is essential for confirming its identity, purity, and
structural characteristics.

Spectroscopic Data
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The following sections present the available and expected spectroscopic data for 2-
aminododecanoic acid in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The chemical shifts are highly sensitive to the electronic environment of each
nucleus.

13C NMR Data

The following table summarizes the expected chemical shift ranges for the carbon atoms in 2-
aminododecanoic acid. Actual values can vary based on experimental conditions. The key
structural features influencing the 3C chemical shifts include the carbonyl carbon, the alpha-
carbon, and the side-chain carbons[1].

Expected Chemical Shift
Carbon Atom Notes

(d) in ppm

Typically the most downfield

C=0 (Carboxyl) 169-173 signal, influenced by hydrogen
bonding.[1]
Chemical shift is sensitive to
Ca (Alpha-Carbon) ~50-60 ] ]
the nature of the side chain.
Methylene Carbons (Side 20-40 A series of signals for the -
Chain) (CHz)o- chain.
_ The most upfield signal from
Terminal Methyl Carbon ~14
the -CHs group.
1H NMR Data

Precise *H NMR chemical shifts for 2-aminododecanoic acid are highly dependent on the
solvent, pH, and concentration. The protons of the amine (-NHz) and carboxylic acid (-COOH)
groups are exchangeable and their signals can be broad or even absent depending on the
solvent (e.g., D20).
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Expected Chemical

Proton(s) . . Multiplicity Notes
Shift (8) in ppm
) Often exchanges with
-COOH 10-13 Singlet (broad)
D:20.
) Coupled to the
o-H ~3.5-4.5 Triplet )
adjacent CH:z group.
Position and intensity
-NH:z Variable Singlet (broad) are highly pH and
solvent dependent.
Overlapping signals
-CH:- (Side Chain) ~1.2-1.6 Multiplet from the long alkyl
chain.
) ) Coupled to the
-CHs (Terminal) ~0.8-0.9 Triplet

adjacent CH:z group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Absorption Range

Functional Group Vibration Type Notes
(cm™)

Characteristic broad

O-H (Carboxylic Acid) 2500-3300 Stretching (broad) absorption due to
hydrogen bonding.
Primary amines show

N-H (Amine) 3200-3500 Stretching two bands in this
region.
Strong absorptions

C-H (Alkyl) 2850-2960 Stretching from the long alkyl
chain.

. . ) Strong, sharp

C=0 (Carboxylic Acid)  1680-1750 Stretching ]
absorption.

N-H (Amine) 1550-1650 Bending

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring NMR spectra of amino acids.

Sample Preparation: Dissolve 10-50 mg of 2-aminododecanoic acid in 0.5-0.7 mL of a
deuterated solvent, commonly deuterium oxide (D20).[1]

pH Adjustment: The pH of the solution significantly impacts the chemical shifts of the
ionizable amino and carboxyl groups. Adjust the pH to the desired value using small
amounts of DCI or NaOD.[1]

Internal Standard: An internal standard, such as DSS or TSP, can be added for accurate
chemical shift referencing.
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o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a
suitable NMR spectrometer (e.g., 400 MHz or higher).

o H NMR: A standard 1D proton experiment is typically sufficient.

o 13C NMR: A standard 1D 23C pulse sequence with proton decoupling (e.g., zgpg30 on
Bruker instruments) is used.[2] The low natural abundance of 3C (~1.1%) necessitates a
larger number of scans.[1]

o Typical Parameters:
o Temperature: 298 K (25°C)[2]

o Spectral Width: For 3C NMR, a spectral width of 0-200 ppm is common.[2]

Infrared (IR) Spectroscopy Protocol

For solid samples like 2-aminododecanoic acid, common techniques include the KBr pellet
method or the mull technique.

Mull Technique
As referenced for 2-aminododecanoic acid, a mull can be prepared.[3]

e Sample Preparation: Grind a small amount (1-2 mg) of the solid sample into a fine powder
using an agate mortar and pestle.

e Mulling Agent: Add a drop or two of a mulling agent (e.g., Nujol - a mineral oil, or a
perfluorinated hydrocarbon) and continue grinding to create a smooth, uniform paste.[3]

o Sample Application: Spread the mull evenly between two salt plates (e.g., NaCl or KBr).

» Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum. A
background spectrum of the mulling agent may be subtracted.

Potassium Bromide (KBr) Disc Technique
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e Sample Preparation: Mix 1-2 mg of the finely ground sample with approximately 100-200 mg
of dry, spectroscopic grade KBr.

e Pressing the Disc: Place the mixture into a die press and apply high pressure (several tons)
to form a transparent or translucent pellet.

o Data Acquisition: Place the KBr disc in a sample holder in the IR spectrometer and acquire

the spectrum.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-aminododecanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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